Cas no 81805-98-3 (7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde)
7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde
- 1,3-Benzodioxole-5-carboxaldehyde,7-hydroxy-
- 7-HYDROXY-1,3-BENZODIOXIDE-5-CARBOXALDEHYDE
- 7-hydroxy-1,3-benzodioxole-5-carbaldehyde
- 3-hydroxy-4,5-methylenedioxybenzaldehyde
- 5-hydroxypiperonal
- 7-HYDROXY-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE
- FT-0600085
- AC-13932
- AB31261
- A928634
- SCHEMBL3174450
- F15182
- AKOS006230146
- 81805-98-3
- DTXSID70512443
- 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde
-
- MDL: MFCD07367796
- Inchi: 1S/C8H6O4/c9-3-5-1-6(10)8-7(2-5)11-4-12-8/h1-3,10H,4H2
- InChI Key: WRORPNYJRVGCGT-UHFFFAOYSA-N
- SMILES: O1COC2C=C(C=O)C=C(C1=2)O
Computed Properties
- Exact Mass: 166.02700
- Monoisotopic Mass: 166.02660867g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- Density: 1.5
- Boiling Point: 313.1°C at 760 mmHg
- Flash Point: 134.1°C
- Refractive Index: 1.663
- PSA: 55.76000
- LogP: 0.93340
7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde Pricemore >>
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| Chemenu | CM368929-1g |
7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde |
81805-98-3 | 95%+ | 1g |
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| eNovation Chemicals LLC | D657787-1g |
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| eNovation Chemicals LLC | D657787-5g |
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81805-98-3 | 95% | 5g |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618587-1g |
7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde |
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| eNovation Chemicals LLC | D657787-1g |
7-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde |
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| eNovation Chemicals LLC | D657787-5g |
7-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde |
81805-98-3 | 95% | 5g |
$1385 | 2025-02-27 | |
| eNovation Chemicals LLC | D657787-5g |
7-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde |
81805-98-3 | 95% | 5g |
$1385 | 2025-02-21 | |
| eNovation Chemicals LLC | D657787-1g |
7-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde |
81805-98-3 | 95% | 1g |
$685 | 2025-02-21 |
7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde
7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde and Its Significance in Modern Chemical Research
7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde, with the CAS number 81805-98-3, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic aldehyde has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. The compound belongs to the benzodioxole class, which is known for its diverse biological activities and synthetic utility.
The molecular structure of 7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde consists of a benzene ring fused with an oxygen-containing heterocycle, specifically a dioxole ring. This configuration imparts remarkable stability and reactivity, making it a valuable intermediate in organic synthesis. The presence of a hydroxyl group at the 7-position and an aldehyde group at the 5-position further enhances its versatility, enabling various chemical transformations and functionalizations.
In recent years, there has been growing interest in exploring the pharmacological properties of benzodioxole derivatives. Studies have demonstrated that compounds within this class exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. The aldehyde functionality in 7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde serves as a reactive site for further derivatization, allowing researchers to design novel molecules with enhanced therapeutic potential.
One of the most compelling aspects of this compound is its role in the development of new pharmaceutical agents. Researchers have leveraged its structural framework to synthesize analogs that target specific biological pathways. For instance, derivatives of 7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde have shown promise in inhibiting enzymes involved in cancer progression. These findings highlight the compound's potential as a lead molecule for drug discovery programs aimed at combating various diseases.
The synthesis of 7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers can obtain high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions and regioselective functionalization have been particularly useful in constructing the desired molecular architecture.
The chemical properties of this compound also make it a valuable tool in materials science. Its ability to undergo polymerization or form coordination complexes with metal ions opens up possibilities for creating novel materials with tailored properties. For example, researchers have explored its use in developing conductive polymers or metal-organic frameworks (MOFs) that could find applications in electronics or catalysis.
In conclusion, 7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde (CAS no. 81805-98-3) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for researchers working on drug discovery, organic synthesis, and materials science. As our understanding of its properties continues to evolve, it is likely that new and innovative uses will be uncovered, further solidifying its importance in modern chemical research.
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